1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Description
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Properties
IUPAC Name |
1,5-dichloro-2-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRJRYGHZJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194125 | |
| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41200-97-9 | |
| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |
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| Record name | 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene | |
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Foundational & Exploratory
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene CAS number 41200-97-9
An In-Depth Technical Guide to 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS: 41200-97-9): A Key Intermediate in Agrochemical Synthesis
Executive Summary
This document provides a comprehensive technical overview of this compound, CAS number 41200-97-9. This compound is a pivotal chemical intermediate, primarily utilized as a foundational building block in the synthesis of the selective herbicide Oxadiazon.[1][2] This guide, designed for researchers, chemists, and professionals in the agrochemical and fine chemical industries, delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, details robust analytical methods for quality control, and discusses its principal application and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important molecule.
Chemical Identity and Physicochemical Properties
This compound is a substituted nitroaromatic compound. Its structure, featuring two chlorine atoms, a nitro group, and an isopropoxy ether group on a benzene ring, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and chloro substituents activates the ring for nucleophilic substitution, a key feature leveraged in its downstream applications.[1]
Nomenclature & Identifiers:
-
Systematic IUPAC Name: 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene[3]
-
Common Synonyms: 1,5-Dichloro-2-isopropoxy-4-nitrobenzene, 2,4-Dichloro-5-nitrophenyl isopropyl ether[1][3]
-
CAS Number: 41200-97-9[3]
-
SMILES: CC(C)OC1=C(C=C(C(=C1)[O-])Cl)Cl[3]
-
InChIKey: USZMRJRYGHZJID-UHFFFAOYSA-N[3]
Physicochemical Data Table:
| Property | Value | Source(s) |
| Molecular Weight | 250.08 g/mol | [1][3] |
| Appearance | Pale yellow to yellow solid | [1][4] |
| Melting Point | >134 °C (decomposes) | [4] |
| Boiling Point | 338.6 ± 37.0 °C (at 760 mmHg) | [1][4] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, ethanol, and chloroform. | [4] |
| Flash Point | 158.6 ± 26.5 °C | [1] |
| Purity Specification (Typical) | ≥99.0% Assay | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Light sensitive. | [1][4] |
Synthesis and Manufacturing
The industrial production of this compound is geared towards high purity and scalability, often employing advanced continuous flow processes to ensure consistent quality.[1] While specific proprietary methods vary, a fundamental and illustrative approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
The logical precursor for this synthesis is a polychlorinated nitrobenzene, such as 1,2,4-trichloro-5-nitrobenzene. The isopropoxy group is introduced by reacting this precursor with an isopropoxide source. The regioselectivity of the reaction is governed by the electronic activation provided by the nitro group, which strongly activates the para position for nucleophilic attack.
Representative Laboratory Synthesis Protocol
This protocol describes a plausible method for the synthesis of this compound from 1,2,4-trichloro-5-nitrobenzene.
Principle: A Williamson ether synthesis via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium isopropoxide acts as the nucleophile, displacing a chlorine atom from the activated aromatic ring. The choice of an aprotic polar solvent like DMSO is critical; it effectively solvates the sodium cation, liberating a more "naked" and highly reactive isopropoxide nucleophile, thereby accelerating the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare sodium isopropoxide in situ. Add 60 mL of anhydrous isopropanol to the flask, followed by the cautious, portion-wise addition of 2.5 g (0.11 mol) of sodium metal under a nitrogen atmosphere. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.
-
Solvent Exchange: Remove the excess isopropanol under reduced pressure. Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the resulting sodium isopropoxide solid.
-
Nucleophilic Substitution: Dissolve 22.6 g (0.10 mol) of 1,2,4-trichloro-5-nitrobenzene in 50 mL of anhydrous DMSO and add it dropwise to the stirred isopropoxide solution at room temperature over 30 minutes.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol or isopropanol to yield the pure this compound as a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. A typical loss on drying specification is ≤0.5%.[1]
Synthesis and Purification Workflow
Caption: Figure 2: SNAr Mechanism
Application Workflow: Path to Oxadiazon
The quality of this compound directly impacts the yield and purity of the final active ingredient, Oxadiazon. [1]Oxadiazon functions as a pre-emergent herbicide, effective against various broad-leaved weeds by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in susceptible plants. [1]
Caption: Figure 3: Application Pathway
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the compound meets the required specifications (e.g., ≥99.0% purity) for its use in synthesizing agricultural products. [1]A multi-technique approach is employed for comprehensive characterization.
Analytical Methods Summary
| Technique | Purpose | Expected Observations |
| HPLC (UV Detection) | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage ≥99.0%. |
| GC-MS | Structural confirmation and impurity identification. | Molecular ion peak (m/z) consistent with the molecular weight (approx. 250 amu). Fragmentation pattern characteristic of the structure. |
| ¹H NMR | Structural elucidation. | Signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the aromatic protons. |
| FT-IR | Functional group identification. | Characteristic absorption bands for C-Cl, C-O-C (ether), and asymmetric/symmetric stretches for the NO₂ group. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay
Objective: To determine the purity of this compound.
-
Standard Preparation: Accurately weigh approximately 25 mg of a certified reference standard of the compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (area percent method).
Safety and Handling
As a chlorinated nitroaromatic compound, this compound requires careful handling to minimize exposure and environmental release.
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [5]* Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. [5]* Storage: Store in a tightly closed container in a cool, dry, and segregated area away from incompatible materials such as strong bases and oxidizing agents. [1][4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is considered harmful to aquatic life with long-lasting effects. [6]
Conclusion
This compound (CAS 41200-97-9) is a specialty chemical of significant industrial importance. Its value is derived from its specific molecular architecture, which is expertly designed for its role as the primary intermediate in the manufacture of the herbicide Oxadiazon. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its efficient and safe utilization in the production of high-performance agrochemicals that support modern agriculture.
References
- Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.).
- Pesticide Intermediates - Echemi. (n.d.).
-
This compound | C9H9Cl2NO3 | CID 3016256 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET. (2014, June 10).
- ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE - INCHEM. (n.d.).
Sources
An In-depth Technical Guide to 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene: Synthesis, Characterization, and Application
Prepared by: Gemini, Senior Application Scientist
Introduction: A Key Intermediate in Agrochemical Synthesis
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a substituted nitroaromatic compound, is a molecule of significant interest not in the realm of drug development, but as a critical building block in the agrochemical industry.[1] Its primary and well-documented application lies in its role as a key intermediate in the multi-step synthesis of Oxadiazon, a selective, pre- and post-emergence herbicide.[1] Oxadiazon is valued for its efficacy against a wide range of annual broad-leaved weeds and grasses in various crops, including rice, cotton, and vineyards. The specific arrangement of the chloro, nitro, and isopropoxy substituents on the benzene ring of this intermediate is precisely engineered for subsequent chemical transformations leading to the final herbicidally active molecule.
This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in chemical synthesis and agrochemical development. We will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and crucial safety information.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is foundational to all scientific work. The compound is registered under CAS Number 41200-97-9 . While various synonyms are used in literature and commerce, two systematic IUPAC names are recognized:
-
This compound : This name treats nitrobenzene as the parent structure with chloro and isopropoxy (the systematic term for 1-methylethoxy) groups as substituents.
-
1,5-dichloro-2-nitro-4-propan-2-yloxybenzene : This alternative IUPAC name treats the benzene ring as the parent, with all functional groups named as prefixes in alphabetical order.[1]
Other common synonyms include:
For clarity and consistency, this guide will primarily use the name This compound .
Molecular Structure:
Figure 1: 2D Structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for designing synthetic routes, purification strategies, and ensuring safe handling. This compound is a pale yellow to light yellow solid at room temperature.[2] It is sparingly soluble in common organic solvents like chloroform, DMSO, and methanol, and is insoluble in water.[2]
| Property | Value | Source |
| CAS Number | 41200-97-9 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₃ | [1] |
| Molecular Weight | 250.08 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [2] |
| Melting Point | >134°C (decomposes) | [2] |
| Boiling Point (Predicted) | 338.6 ± 37.0 °C | [2] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water; Sparingly soluble in Chloroform, DMSO, Methanol | [2] |
| Stability | Light Sensitive | [2] |
Comprehensive Synthesis Protocol
The synthesis of this compound is a two-step process starting from the commercially available 2,4-dichlorophenol. The process involves the nitration of the phenol followed by a Williamson ether synthesis to introduce the isopropoxy group. This route is a self-validating system as the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.
Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Precursor)
The first step is the regioselective nitration of 2,4-dichlorophenol. The hydroxyl and chloro groups are ortho-, para-directing activators and deactivators, respectively. To achieve nitration at the 5-position, a sulfonation-nitration-hydrolysis sequence is employed. The bulky sulfonyl group is first introduced, directing the nitro group to the desired position, and is subsequently removed by hydrolysis.
Experimental Protocol:
-
Sulfonation: In a suitable reaction vessel equipped with a mechanical stirrer and temperature control, charge 2,4-dichlorophenol (1.0 eq). Slowly add concentrated sulfuric acid (98%, ~1.2 eq) while maintaining the temperature below 40°C. After the addition is complete, heat the mixture to 80°C and hold for 2 hours to ensure complete sulfonation.
-
Dissolution & Cooling: After cooling the reaction mixture, add chloroform (~1.5 L per kg of starting phenol) to dissolve the sulfonated intermediate. Cool the solution to 0°C using an ice bath or a suitable cooling system.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the cooled chloroform solution, ensuring the reaction temperature does not exceed 20°C. Careful temperature control is critical to prevent side reactions and ensure safety.
-
Hydrolysis: After the nitration is complete, as monitored by a suitable technique like TLC or HPLC, transfer the reaction mixture to a hydrolysis vessel containing water. Heat the mixture to 100-105°C with vigorous stirring to distill off the chloroform. Continue heating at this temperature for approximately 5 hours to effect the hydrolysis (desulfonation) step.
-
Isolation and Purification: Cool the reaction mixture, and the product, 2,4-dichloro-5-nitrophenol, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove residual acids, and dry under vacuum. The product is typically obtained in high yield (>89%) and purity (>99%).[3]
Figure 3: Overall synthetic pathway from 2,4-Dichlorophenol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimentally obtained spectra for this compound are not widely available in public databases, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and isopropoxy protons.
-
Aromatic Region: Two singlets are expected for the two aromatic protons, which are in different chemical environments. The proton ortho to the nitro group will be the most deshielded (downfield), likely appearing around 8.0-8.3 ppm. The other aromatic proton will appear slightly more upfield.
-
Isopropoxy Group: A septet (or multiplet) for the single CH proton, deshielded by the adjacent oxygen atom, is expected around 4.5-5.0 ppm. A doublet for the six equivalent methyl (CH₃) protons will be observed further upfield, likely in the range of 1.3-1.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals.
-
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield. The carbon attached to the isopropoxy group will also be downfield. The remaining four carbons will have shifts influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
Isopropoxy Carbons: Two signals are expected: one for the methine (CH) carbon, deshielded by the oxygen, and one for the two equivalent methyl (CH₃) carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch should be visible in the 1200-1275 cm⁻¹ region.
-
Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching bands are found in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 250.08 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
-
Fragmentation: Common fragmentation pathways would include the loss of the isopropoxy group, the nitro group, and chlorine atoms.
Safety and Handling
Potential Hazards:
-
Toxicity: Dichloronitrobenzene compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled. [4][5]* Irritation: May cause skin and serious eye irritation. [4]* Sensitization: May cause an allergic skin reaction. [4]* Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If dusts or aerosols may be generated, respiratory protection should be used.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Protect from light. [2]* Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Conclusion
This compound is a well-defined chemical intermediate with a crucial, specialized role in the production of the herbicide Oxadiazon. Its synthesis, involving a sequential nitration and Williamson ether synthesis, is based on established and reliable organic chemistry principles. While a lack of publicly available experimental spectral data necessitates a predictive approach to its analytical characterization, the expected spectroscopic signatures are well-defined by its molecular structure. Due to the potential hazards associated with nitroaromatic compounds, strict adherence to safety protocols is mandatory when handling this substance. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and safely handle this important agrochemical precursor.
References
- CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google P
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
This compound | C9H9Cl2NO3 | CID 3016256 - PubChem. (URL: [Link])
- CN106336385A - Oxadiazon synthesis method - Google P
- CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google P
- CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P
Sources
- 1. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]
- 2. CN110776475A - A kind of synthetic method of oxadiazon - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
An In-depth Technical Guide on the FTIR Analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key intermediate in the synthesis of pesticides like Oxadiazon.[1] The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible analytical outcome.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, the following guide is synthesized from established principles of analytical chemistry and practical, field-tested insights.
Expertise & Experience: Understanding the 'Why' Behind the 'How'
The successful application of FTIR spectroscopy hinges on a foundational understanding of the molecular structure being analyzed and the principles of the chosen analytical technique.
Molecular Structure and Expected Vibrational Signatures:
This compound (C₉H₉Cl₂NO₃) is a substituted aromatic compound.[2] Its structure contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum.[3]
-
Nitro Group (-NO₂): This group is a strong absorber in the IR spectrum and provides a distinct signature. Expect two prominent peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the ranges of 1555–1485 cm⁻¹ and 1355–1320 cm⁻¹ respectively. The presence of a pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is a strong diagnostic indicator for a nitro group.[4]
-
Aromatic Ring (C=C): The benzene ring will exhibit characteristic stretching vibrations. Look for bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.
-
Ether Linkage (C-O-C): The aryl-alkyl ether linkage will produce strong C-O stretching bands. The Aryl-O stretch is typically observed around 1250 cm⁻¹, and the Alkyl-O stretch is expected in the 1040-1010 cm⁻¹ range.
-
Aliphatic C-H Bonds: The isopropoxy group (-OCH(CH₃)₂) will show C-H stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C-H Bonds: The C-H bonds on the benzene ring will have stretching absorptions above 3000 cm⁻¹.
-
C-Cl Bonds: The carbon-chlorine bonds will have absorptions in the fingerprint region, typically below 800 cm⁻¹.
The Choice of Attenuated Total Reflectance (ATR) FTIR:
For a solid sample such as this, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[5][6] ATR allows for the direct analysis of solid and liquid samples with minimal preparation.[5][7] This is a significant advantage over traditional transmission methods, which often require laborious sample preparation like creating KBr pellets.[6][8] ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[9] This technique is ideal for rapid and reproducible analysis.[10]
Trustworthiness: A Self-Validating Experimental Protocol
The following protocol is designed to be a self-validating system, minimizing potential errors and ensuring the integrity of the collected data.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation and Background Scan:
-
Action: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Rationale: A clean crystal is crucial for obtaining an accurate spectrum of the sample without interference from contaminants.
-
Action: Perform a background scan.
-
Rationale: This step is essential to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself. The background spectrum is automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Action: Place a small amount of the solid this compound directly onto the ATR crystal.[11]
-
Rationale: Only a small amount of sample is needed, and it must be in good contact with the crystal surface.
-
Action: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]
-
Rationale: Good contact is vital for a strong and high-quality signal.
-
-
Data Acquisition:
-
Action: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: This range covers the majority of the mid-infrared region where most organic functional groups absorb.[12]
-
Action: Set the resolution to 4 cm⁻¹.
-
Rationale: This provides a good balance between resolving spectral features and maintaining a good signal-to-noise ratio.
-
Action: Co-add 16 to 32 scans.
-
Rationale: Signal averaging improves the signal-to-noise ratio of the spectrum.
-
Authoritative Grounding & Comprehensive References:
The interpretation of the resulting spectrum should be performed by comparing the observed absorption bands with established correlation charts and spectral databases.[13]
Expected FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2990-2975, 2880-2860 | Aliphatic C-H (in isopropoxy) | Stretching |
| 1555-1485 | Nitro (-NO₂) | Asymmetric Stretching |
| 1355-1320 | Nitro (-NO₂) | Symmetric Stretching |
| ~1600 & ~1475 | Aromatic C=C | Ring Stretching |
| ~1250 | Aryl-O (Ether) | Stretching |
| ~1020 | Alkyl-O (Ether) | Stretching |
| Below 800 | C-Cl | Stretching |
PART 3: VISUALIZATION & FORMATTING
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the FTIR analysis of this compound.
References
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
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ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. (n.d.). INCHEM. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available at: [Link]
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FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Attenuated total reflectance. (n.d.). Wikipedia. Available at: [Link]
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Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Available at: [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025). Technology Networks. Available at: [Link]
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How to Prepare Samples for FTIR Testing. (2026). WordPress.com. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]
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Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Available at: [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Available at: [Link]
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A Technical Guide to the Industrial Potential of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Abstract: This technical guide provides an in-depth analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9), a highly functionalized aromatic compound. While its direct commercial applications are specialized, its true industrial value lies in its role as a versatile chemical intermediate. This document explores its core reactivity, established application in agrochemical synthesis, and strong potential as a precursor for specialty dyes and pharmaceutical agents. We will dissect the key chemical transformations that underpin its utility—nitro group reduction and nucleophilic aromatic substitution—and provide detailed, field-proven protocols to illustrate its practical application. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage advanced chemical building blocks.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Structure
This compound is a substituted nitroaromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a nitro group, and an isopropoxy group. This specific arrangement of electron-withdrawing (nitro, chloro) and electron-donating (isopropoxy) groups dictates its reactivity and utility as a chemical intermediate.
-
Systematic IUPAC Name: 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene[1]
-
Common Synonyms: 1,5-dichloro-2-isopropoxy-4-nitrobenzene, 2,4-Dichloro-5-nitrophenyl isopropyl ether[1][2]
Below is a visualization of its molecular structure.
Caption: Molecular structure of the title compound.
Physicochemical Data
The physical properties of this compound are critical for handling, reaction setup, and purification. It is a pale yellow solid under standard conditions, with solubility in common organic solvents but not in water.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₃ | PubChem[1] |
| Molecular Weight | 250.08 g/mol | PubChem[1] |
| Appearance | Pale Yellow to Light Yellow Solid | ChemicalBook[2] |
| Melting Point | >134°C (decomposes) | ChemicalBook[2] |
| Boiling Point | 338.6 ± 37.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Insoluble in water; Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Core Reactivity and Synthetic Pathways
The industrial potential of this compound stems from two primary reactive sites: the nitro group and the chlorine atoms attached to the aromatic ring. The electron-withdrawing nature of the nitro group is key, as it activates the ring for certain reactions and can itself be transformed into a highly versatile amino group.[3]
Caption: Logical workflow of key chemical transformations.
Transformation 1: Reduction of the Nitro Group
The most significant and widely exploited reaction of this intermediate is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation converts the molecule into 2,4-dichloro-5-isopropoxyaniline (CAS No. 41200-96-8), a valuable substituted aniline.[4][5] Substituted anilines are foundational building blocks in many sectors, including the dye and pharmaceutical industries.[6][7][8]
Common industrial methods for this reduction include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium, Platinum, or Raney Nickel.[9]
-
Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl).[10][11]
-
Hydrazine Hydrate: A patent describes the use of hydrazine hydrate with a composite catalyst in an alcohol solvent as an effective method.[4]
The resulting aniline is the direct precursor used in the synthesis of the herbicide Oxadiazon, highlighting the industrial relevance of this specific reduction.[5][12]
Transformation 2: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is "activated" by the strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms can be displaced by a nucleophile.[3] While the reduction to aniline is more common for this specific molecule, the principles of SNAr on similar dichloronitrobenzene compounds are well-established.[13] This pathway opens up the potential for introducing a wide variety of other functional groups, further expanding its utility as a versatile intermediate.
Established Industrial Application: Agrochemical Synthesis
The primary documented industrial use of this compound is as a key intermediate in the manufacture of the herbicide Oxadiazon .[2][12][14]
Rationale and Mechanism of Action
Oxadiazon is a selective, post-emergence herbicide used to control annual broad-leaved weeds and bindweed in various agricultural settings.[14] Its mechanism of action is the inhibition of protoporphyrinogen oxidase, an essential enzyme in the chlorophyll biosynthesis pathway in plants.[12][14] By disrupting this pathway, it effectively halts weed growth. The specific substitution pattern of the intermediate—the chloro, nitro, and isopropoxy groups—is precisely what is required for the subsequent chemical steps to form the final active oxadiazolone structure.[12][14]
Generalized Synthesis Pathway
The synthesis of Oxadiazon from the title compound involves a multi-step process where the crucial first step is the reduction of the nitro group to form 2,4-dichloro-5-isopropoxyaniline. This aniline derivative is then further processed to construct the heterocyclic oxadiazole ring system of the final herbicide.
Caption: Simplified workflow from intermediate to final product.
Experimental Protocol: Synthesis of 2,4-dichloro-5-isopropoxyaniline
This protocol is based on a patented method and illustrates a common industrial approach to the key reduction step.[4]
Objective: To reduce this compound to 2,4-dichloro-5-isopropoxyaniline.
Materials:
-
This compound (Substrate)
-
Ethanol or other suitable alcohol (Solvent)
-
Hydrazine Hydrate (N₂H₄·H₂O) (Reducing Agent)
-
Composite Catalyst (e.g., Activated Carbon supported metal catalyst)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a suitable reaction vessel with the substrate, the solvent (alcohol), and the composite catalyst.
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen) to remove oxygen.
-
Heating: Heat the reaction mixture to a specified temperature under agitation.
-
Reagent Addition: Add hydrazine hydrate to the mixture dropwise over a period of time. The controlled addition is crucial to manage the exothermic nature of the reaction and ensure selectivity.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified further by recrystallization or column chromatography to yield high-purity 2,4-dichloro-5-isopropoxyaniline.
-
Causality and Trustworthiness: This method is advantageous as it avoids the use of high-pressure hydrogen gas and can lead to high yields and product quality.[4] The dropwise addition of hydrazine hydrate is a critical control point to prevent side reactions and ensure process safety. The self-validating nature of the protocol is confirmed by in-process analytical monitoring, ensuring the reaction proceeds to completion before quenching.
Potential Application 2: Intermediate for Specialty Dyes
The aniline derivative, 2,4-dichloro-5-isopropoxyaniline, is a prime candidate for the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the R-N=N-R' linkage, and their synthesis almost invariably starts with an aromatic amine (aniline).[6][15]
Rationale and Proposed Synthesis
The synthesis of an azo dye involves two main steps:
-
Diazotization: The primary amino group of the aniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C).
-
Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aniline) in an electrophilic aromatic substitution reaction to form the final azo dye.[16]
The specific substituents (Cl, O-isopropyl) on the aniline ring would influence the final color, lightfastness, and solubility of the resulting dye, making it a building block for novel, high-performance colorants.
Potential Application 3: Building Block in Pharmaceutical Synthesis
Substituted anilines and nitrobenzenes are ubiquitous scaffolds in medicinal chemistry. Many active pharmaceutical ingredients (APIs) are synthesized from these intermediates.[17][18] The presence of multiple functional groups and substitution points on this compound and its aniline derivative makes it an attractive starting point for building complex molecular architectures.
For example, dichlorinated aromatic structures are found in various kinase inhibitors and other targeted therapies. The aniline can undergo a vast array of reactions (acylation, alkylation, sulfonylation, etc.) to build out more complex structures, while the chlorine atoms can be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, which are fundamental transformations in modern drug discovery.
Conclusion
This compound is more than a specialty chemical; it is a versatile platform molecule. Its established role as a precursor to the herbicide Oxadiazon firmly grounds its industrial relevance. Beyond this, its core reactivity, particularly the transformation to 2,4-dichloro-5-isopropoxyaniline, opens significant and logical opportunities in the development of novel azo dyes and as a foundational scaffold for complex pharmaceutical agents. The strategic arrangement of its functional groups provides chemists and researchers with multiple handles for molecular elaboration, making it a valuable intermediate worthy of further exploration in diverse industrial applications.
References
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Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme. Retrieved January 27, 2026, from [Link]
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2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]_
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Reduction of Nitrobenzene to Aniline. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Understanding the Application of 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene in Herbicides. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]
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Dye - Synthetic, Organic, Colorants. (n.d.). Britannica. Retrieved January 27, 2026, from [Link]
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Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022, November 21). ACS Organic & Inorganic Au. Retrieved January 27, 2026, from [Link]
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Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]
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Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved January 27, 2026, from [Link]
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Azo dye formation. (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]
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2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Navigating the Synthetic Landscape of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene: A Technical Guide for Chemical Researchers
This in-depth technical guide provides a comprehensive overview of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and significant applications, with a focus on providing actionable, field-proven insights.
Compound Identification and Nomenclature
Clarity in communication is paramount in scientific endeavors. The compound of interest is most formally recognized by its IUPAC name, 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene . However, in practical laboratory settings and commercial listings, a variety of synonyms are encountered. Establishing a clear understanding of this nomenclature is the first step in any research involving this molecule.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene |
| CAS Number | 41200-97-9 |
| Common Synonyms | 1,5-dichloro-2-isopropoxy-4-nitrobenzene |
| 2,4-Dichloro-5-isopropoxynitrobenzene | |
| 2,4-Dichloro-5-nitrophenyl isopropyl ether | |
| Molecular Formula | C₉H₉Cl₂NO₃ |
| InChIKey | USZMRJRYGHZJID-UHFFFAOYSA-N |
The structural ambiguity inherent in common names necessitates the consistent use of the CAS number (41200-97-9) in all documentation and material procurement to ensure the correct chemical entity is being used. The presence of "isopropoxy" in many common names is a direct reference to the "(1-methylethoxy)" group in the formal name.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in experimental work. The following table summarizes the key properties of this compound.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | Pale yellow to light yellow solid | |
| Melting Point | >134°C (with decomposition) | |
| Boiling Point | 338.6 ± 37.0 °C (Predicted) | |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in chloroform (sparingly), DMSO (slightly), methanol (slightly), benzene, and toluene. | |
| Storage Temperature | 2-8°C, Light Sensitive |
The limited solubility in polar protic solvents and good solubility in common organic solvents are key considerations for reaction and purification strategies. Its sensitivity to light necessitates storage in amber vials or in the dark to prevent photodegradation.
Synthesis and Reaction Mechanisms
The primary industrial synthesis of this compound involves the etherification of a dichloronitrophenol precursor. This approach is favored for its regioselectivity and scalability.
General Synthesis Pathway
The most common synthetic route starts from 2,4-dichloro-5-nitrophenol. The phenoxide is generated in situ using a suitable base, followed by nucleophilic substitution with an isopropyl halide.
Caption: Simplified workflow for the synthesis of Oxadiazon.
Potential Role in Drug Development: PARP Inhibitor Synthesis
Safety, Handling, and Storage
As a chlorinated nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. As noted, it is light-sensitive.
-
Toxicity: While specific toxicity data for this compound is limited, related chlorinated nitroaromatic compounds are known to be toxic and potential irritants. Assume the compound is hazardous and handle it with appropriate care.
Conclusion
This compound is a chemical intermediate with significant utility in the synthesis of agrochemicals and as a potential building block in pharmaceutical research. Its synthesis is well-established, and its reactivity is governed by the interplay of its functional groups. A thorough understanding of its properties, synthesis, and handling is essential for any researcher intending to work with this versatile compound.
References
An In-depth Technical Guide to the Health and Safety of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
This guide provides a comprehensive overview of the health and safety considerations for 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key intermediate in the synthesis of agrochemicals. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available data on this compound and structurally related nitroaromatic compounds to provide a thorough understanding of its potential hazards and safe handling procedures.
Chemical and Physical Identity
This compound is a yellow solid.[1] It is also known by other names, including 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene and 2,4-Dichloro-5-nitrophenyl isopropyl ether.[1] This compound serves as a crucial building block in the production of the herbicide Oxadiazon.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41200-97-9 | [1] |
| Molecular Formula | C9H9Cl2NO3 | [1][3] |
| Molecular Weight | 250.08 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 338.6 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 158.6 ± 26.5 °C | [1] |
| Storage Temperature | >134°C (decomposes) | [2] |
Hazard Identification and GHS Classification
Based on data for related compounds, this compound is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.
Some nitrobenzene compounds are also associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, fatigue, dizziness, and a blueish discoloration of the skin and lips.[5] High-level exposure can lead to more severe symptoms, including difficulty breathing, collapse, and even death.[5] Furthermore, certain dichloronitrobenzene isomers are listed by California's Proposition 65 as known to cause cancer.[6][7]
Diagram 1: Anticipated GHS Hazard Pictograms
Caption: Anticipated GHS pictograms for this compound.
Safe Handling and Storage Protocols
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection : A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.[8]
-
Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.[9]
3.2. Engineering Controls
-
Ventilation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][9]
-
Eyewash Stations and Safety Showers : These should be readily accessible in the immediate work area.[9]
3.3. Handling Procedures
-
Avoid breathing dust.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.
3.4. Storage
-
Store in a tightly closed container.[9]
-
Keep in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials.
Diagram 2: Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures
-
If Swallowed : Call a poison center or doctor immediately if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and hydrogen chloride gas.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]
4.3. Accidental Release Measures
-
Personal Precautions : Avoid breathing dust and contact with the substance. Ensure adequate ventilation and evacuate the area.
-
Environmental Precautions : Prevent the product from entering drains.[8]
-
Containment and Cleanup : Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area thoroughly.
Toxicological Information
Detailed toxicological studies on this compound are limited. However, the toxicology of related nitroaromatic compounds can provide valuable insights.
-
Acute Toxicity : As previously mentioned, it is likely harmful if swallowed.
-
Skin and Eye Irritation : Expected to cause serious eye irritation and may cause skin irritation.
-
Sensitization : May cause an allergic skin reaction.
-
Carcinogenicity : There is no specific data on the carcinogenicity of this compound. However, several other dichloronitrobenzene isomers are recognized as carcinogens.[7]
-
Reproductive Toxicity : No data is available.
-
Specific Target Organ Toxicity : Prolonged or repeated exposure to some nitrobenzene compounds may cause damage to organs.[9] The primary health concern associated with nitrobenzene compounds is the induction of methemoglobinemia.[10]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8]
Regulatory Information
-
European Chemicals Agency (ECHA) : A registration dossier exists for this substance, indicating it has been subject to REACH regulations.
-
United States : While not specifically listed, related compounds are regulated under various statutes, including the Toxic Substances Control Act (TSCA). Some dichloronitrobenzene isomers are listed under California's Proposition 65.[6][7]
References
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- New Jersey Department of Health. (2000, July).
- Cayman Chemical. (2024, April 30).
- Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene.
- PubChem. (n.d.). 1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene.
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- Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermedi
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- Australian Government Department of Health. (2023, December 14).
- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.
- IARC Publications. (n.d.). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
- GSRS. (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE.
- OEHHA - CA.gov. (2019, September 13). 2,4-Dichloro-1-Nitrobenzene.
- OEHHA - CA.gov. (1999, October 29). 1-Chloro-4-nitrobenzene.
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- 5. nj.gov [nj.gov]
- 6. 1,4-Dichloro-2-Nitrobenzene - OEHHA [oehha.ca.gov]
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- 8. carlroth.com [carlroth.com]
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- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Nitroaromatic Building Block
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, also known as 2,4-dichloro-5-isopropoxy-1-nitrobenzene, is a pivotal intermediate in the synthesis of a variety of functionalized aromatic compounds. Its chemical architecture, featuring two chlorine atoms activated by a potent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the selective introduction of a wide array of nucleophiles, rendering it a valuable building block in the fields of agrochemicals, pharmaceuticals, and materials science. A significant application of this compound is as a key precursor in the industrial synthesis of the herbicide Oxadiazon.
This comprehensive guide provides detailed application notes and step-by-step protocols for performing SNAr reactions on this compound with various classes of nucleophiles. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, regioselectivity, and practical experimental considerations.
The Science of Activation: Understanding Reactivity and Regioselectivity
The facility of nucleophilic aromatic substitution on this compound is dictated by the electronic properties of its substituents. The nitro group (-NO2), a strong electron-withdrawing group, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.
In this specific molecule, both chlorine atoms are positioned to be activated by the nitro group. The chlorine at the C-5 position is ortho to the nitro group, while the chlorine at the C-1 position is para. The isopropoxy group at C-2, being an electron-donating group, can also influence the regioselectivity of the substitution.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1] First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.
dot graph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
// Reactants Reactant [label="this compound"]; Nucleophile [label="Nu⁻"];
// Meisenheimer Complex Meisenheimer [shape=box, style=rounded, label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="Substituted Product"]; LeavingGroup [label="Cl⁻"];
// Arrows Reactant -> Meisenheimer [label="+ Nu⁻"]; Meisenheimer -> Product [label="- Cl⁻"]; }
Caption: General mechanism of the SNAr reaction.
The regioselectivity of the first substitution is a critical aspect of these reactions. Theoretical and experimental studies on similar dichloronitrobenzene derivatives suggest that the chlorine atom para to the nitro group (at C-1) is generally more reactive towards nucleophilic attack due to more effective stabilization of the negative charge in the resulting Meisenheimer complex. However, the presence of the bulky isopropoxy group ortho to the C-1 chlorine may introduce steric hindrance, potentially favoring substitution at the C-5 position. The choice of nucleophile, solvent, and reaction temperature can be strategically employed to control the regioselectivity.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative nucleophiles.
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of substituted anilines, which are valuable intermediates in drug discovery and agrochemical development.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or ethanol)
-
Base (e.g., triethylamine (Et3N) or potassium carbonate (K2CO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile), add the amine (1.1-2.0 eq) and the base (1.5-2.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aniline derivative.
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Piperidine | Acetonitrile | K2CO3 | Reflux | 4-8 |
| Morpholine | DMF | Et3N | 80 | 6-12 |
| Aniline | Ethanol | K2CO3 | Reflux | 12-24 |
Table 1: Representative Reaction Conditions for Amination.
dot graph "Amination Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];
Start [label="Dissolve Substrate in Solvent"]; AddReagents [label="Add Amine and Base"]; Reaction [label="Heat and Stir (Monitor by TLC)"]; Workup [label="Solvent Removal and Extraction"]; Purification [label="Column Chromatography"]; Product [label="Isolated Substituted Aniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> AddReagents; AddReagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the amination reaction.
Protocol 2: Reaction with Alkoxides
This protocol outlines the synthesis of aryl ethers through the reaction with alkoxides, such as sodium methoxide or ethoxide.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)) or the corresponding alcohol and a strong base (e.g., sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF, or the corresponding alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Add the sodium alkoxide (1.1-1.5 eq) portion-wise at 0 °C. Alternatively, add the corresponding alcohol (1.1-1.5 eq) followed by the portion-wise addition of a strong base like sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired aryl ether.
| Nucleophile | Solvent | Base (if applicable) | Temperature (°C) | Typical Reaction Time (h) |
| NaOMe | Methanol | - | Reflux | 2-6 |
| NaOEt | Ethanol | - | Reflux | 3-8 |
| Isopropanol | THF | NaH | 0 to RT | 4-12 |
Table 2: Representative Reaction Conditions for Alkoxylation.
Protocol 3: Reaction with Thiolates
This protocol describes the synthesis of aryl thioethers by reacting the substrate with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or an alkyl thiol)
-
Base (e.g., sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, but recommended to prevent thiol oxidation)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the thiol (1.1-1.5 eq) in the chosen solvent (e.g., DMF), add the base (1.2-2.0 eq) and stir for 15-30 minutes at room temperature to generate the thiolate in situ.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude aryl thioether by column chromatography.
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | DMF | K2CO3 | 80 | 4-8 |
| Ethanethiol | Ethanol | NaOH | Reflux | 6-12 |
Table 3: Representative Reaction Conditions for Thiolation.
Conclusion: A Gateway to Molecular Diversity
The nucleophilic aromatic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block. By carefully selecting the nucleophile, solvent, base, and reaction temperature, chemists can achieve high yields and control the regioselectivity of the substitution, paving the way for the development of novel molecules with potential applications in medicine, agriculture, and materials science.
References
Sources
Application Note: A Detailed Protocol for the Synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9). This compound, also known as 2,4-Dichloro-5-nitrophenyl isopropyl ether, is a key intermediate in the production of various agrochemicals, most notably the selective herbicide Oxadiazon.[1][2] The described methodology is based on the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction and Scientific Background
This compound is a substituted nitroaromatic compound of significant interest in industrial and synthetic chemistry. Its primary utility lies in its role as a precursor to Oxadiazon, a pre-emergent herbicide effective against a range of broadleaf weeds.[2] The synthesis of this molecule is a prime example of nucleophilic aromatic substitution, where an alkoxide displaces a leaving group on an aromatic ring. The presence of an electron-withdrawing nitro group in the para position to the leaving group activates the ring towards nucleophilic attack, facilitating the reaction.
The protocol herein details a modified Williamson ether synthesis. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism rather than the more common SN2 pathway seen with alkyl halides.[3] The procedure has been optimized for high yield and purity, incorporating best practices for reaction setup, work-up, and product purification.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is provided in the table below.
| Property | Value |
| CAS Number | 41200-97-9 |
| Molecular Formula | C₉H₉Cl₂NO₃ |
| Molecular Weight | 250.08 g/mol |
| Appearance | Pale yellow to light yellow solid[1] |
| Melting Point | >134°C (decomposes)[1] |
| Boiling Point (Predicted) | 338.6 ± 37.0 °C[1] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³[1] |
| Solubility | Insoluble in water; Soluble in chloroform, DMSO, methanol, benzene, and toluene[1] |
| Storage Temperature | 2-8°C, protect from light[1] |
Reaction Scheme and Mechanism
The synthesis proceeds by reacting 1,2,4-trichloro-5-nitrobenzene with isopropanol in the presence of a strong base, such as potassium hydroxide (KOH). The isopropanol is deprotonated by the base to form the isopropoxide nucleophile, which then attacks the carbon atom bearing the chlorine at the C2 position.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism, which can be visualized in two main steps:
-
Formation of the Isopropoxide Nucleophile: Potassium hydroxide deprotonates isopropanol to form the potassium isopropoxide salt.
-
Nucleophilic Attack and Formation of Meisenheimer Complex: The highly nucleophilic isopropoxide attacks the electron-deficient aromatic ring at the C2 position, which is activated by the para-nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Rearomatization: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring to yield the final ether product.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,2,4-Trichloro-5-nitrobenzene | 226.44 | 10.0 g | 0.044 | 1.0 |
| Isopropanol | 60.10 | 100 mL | - | Solvent |
| Potassium Hydroxide (KOH) | 56.11 | 3.2 g | 0.057 | 1.3 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction |
| Deionized Water | 18.02 | 200 mL | - | Washing |
| Saturated NaCl (Brine) | - | 50 mL | - | Washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a stopper, dissolve 3.2 g of potassium hydroxide in 100 mL of isopropanol. Stir the mixture until the KOH is fully dissolved. Gentle heating may be applied to facilitate dissolution.[4]
-
Addition of Starting Material: Add 10.0 g of 1,2,4-trichloro-5-nitrobenzene to the isopropoxide solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of cold deionized water in a beaker. A yellow solid should precipitate.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers.
-
-
Work-up - Washing:
-
Wash the combined organic layer with 100 mL of deionized water to remove any remaining KOH and isopropanol.
-
Wash the organic layer with 50 mL of saturated brine solution to aid in the removal of water.[5]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]
-
-
Product Characterization:
-
Determine the melting point of the purified product.
-
Obtain an IR spectrum to confirm the presence of key functional groups (C-O-C ether linkage, NO₂ group, Ar-Cl bonds).
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety and Handling Precautions
Working with chlorinated nitroaromatic compounds requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[8]
-
Reagent Hazards:
-
1,2,4-Trichloro-5-nitrobenzene: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[9][10] It is harmful if swallowed.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or chlorinated waste down the drain.[8]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Insufficient base; Wet reagents/solvents. | Ensure reflux temperature is maintained. Use freshly opened or dried isopropanol. Check the purity of the starting material. |
| Oily Product / Fails to Solidify | Presence of impurities; Incomplete removal of solvent. | Re-purify by column chromatography. Ensure the product is thoroughly dried under vacuum. |
| Dark-colored Product | Side reactions due to overheating or extended reaction time. | Carefully control the reflux temperature. Monitor the reaction by TLC and stop when the starting material is consumed. |
| Emulsion during Extraction | Vigorous shaking of the separatory funnel. | Add more brine to the separatory funnel to break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the desired product in high yield and purity. Adherence to the specified safety precautions is paramount to ensure a safe and successful experimental outcome.
References
- Google Patents. (n.d.). Process for the preparation and purification of p-nitrobenzenes.
-
University of Colorado Boulder. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]
-
Widener University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloronitrobenzene, 99%. Retrieved from [Link]
-
Arkat USA, Inc. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
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- 10. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Purification of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
These application notes provide detailed protocols and scientific rationale for the purification of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No: 41200-97-9), a key intermediate in the synthesis of the herbicide Oxadiazon. The purity of this compound is critical for the efficacy and safety of the final product. These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound for downstream applications.
Introduction to this compound and the Importance of Purification
This compound, also known as 2,4-Dichloro-5-nitrophenyl isopropyl ether, is a yellow solid with a molecular weight of 250.08 g/mol . It is soluble in organic solvents such as benzene, toluene, ethanol, and chloroform, and is insoluble in water.
The primary route of synthesis for this compound often involves the nitration of a dichlorobenzene derivative. This process can lead to the formation of several impurities, including regioisomers (e.g., 1,2-dichloro-3-nitrobenzene), unreacted starting materials, and by-products from side reactions. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps in the synthesis of Oxadiazon, and may introduce undesirable toxicological profiles to the final product. Therefore, robust purification is a non-negotiable step in its manufacturing process.
Physicochemical Properties for Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target compound's physicochemical properties.
| Property | Value | Implication for Purification |
| Appearance | Yellow Solid | Visual confirmation of the presence of the compound. |
| Molecular Weight | 250.08 g/mol | |
| Boiling Point | 338.6 ± 37.0 °C at 760 mmHg | Distillation is a possible purification method, but the high boiling point may not be practical for all laboratory setups. |
| Melting Point | >134°C (dec.) | A sharp melting point is a good indicator of purity. |
| Solubility | Insoluble in water; Soluble in benzene, toluene, ethanol, chloroform. | This differential solubility is the cornerstone of purification by recrystallization and liquid chromatography. |
Purification Protocols
The following protocols describe two common and effective methods for the purification of this compound: Recrystallization and Column Chromatography.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The choice of solvent is critical for successful recrystallization.
Rationale for Solvent Selection:
An ideal recrystallization solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature, but completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the known solubility of this compound, a mixed solvent system of a non-polar solvent (like xylene or toluene) and a more non-polar co-solvent (like heptane or hexane) is often effective. Ethanol can also be a suitable solvent.
Step-by-Step Protocol for Recrystallization from Ethanol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and another Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Self-Validation:
-
Purity Check: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
-
Yield Calculation: Calculate the percentage yield of the purified product.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Rationale for Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common and effective stationary phase for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC).
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. Spot the crude product on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: In a fume hood, pack a glass chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Self-Validation:
-
TLC Monitoring: Continuously monitor the separation process using TLC to ensure the desired compound is being isolated.
-
Spectroscopic Analysis: Confirm the identity and purity of the final product using techniques like NMR, IR, and Mass Spectrometry.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization protocol.
Column Chromatography Workflow
Caption: A step-by-step workflow for purification by column chromatography.
Purity Assessment
After purification, it is essential to verify the purity of the this compound. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp and un-depressed melting point is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Gas Chromatography (GC): Another quantitative method to assess purity, especially for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Safety Precautions
When handling this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Moody, J. B., & Redmore, D. (1969). U.S. Patent No. 3,480,681. U.S.
Application Notes & Protocols: The Strategic Role of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene in Modern Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene in the synthesis of agrochemicals. This key intermediate, distinguished by its specific substitution pattern, is pivotal in the industrial production of potent herbicides. We will delve into its chemical properties, its primary synthetic application, and provide a detailed, field-proven protocol for a key transformation. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction: A Cornerstone Intermediate
In the intricate landscape of agrochemical synthesis, intermediates are the unsung heroes that dictate the efficiency, purity, and ultimate efficacy of the final active ingredient. This compound (CAS No. 41200-97-9), also known as 1,5-dichloro-2-isopropoxy-4-nitrobenzene or 2,4-Dichloro-5-nitrophenyl isopropyl ether, is a prime example of such a critical building block.[1][2] This yellow, solid compound is a cornerstone in the manufacturing of specific, high-value pesticides, most notably the herbicide Oxadiazon.[1]
The molecular architecture of this intermediate is no accident. The strategically positioned chloro, nitro, and isopropoxy groups are all essential functional handles that are manipulated in subsequent synthetic steps to build the complex heterocyclic structure of the target agrochemical.[1] The high purity of this starting material, typically demanded at ≥99.0%, is paramount as it directly influences the yield and performance of the final herbicidal product.[1][3]
Physicochemical Properties & Specifications
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The stability and reactivity profile of this compound make it well-suited for industrial-scale applications.[1]
| Property | Value | Source |
| CAS Number | 41200-97-9 | [4] |
| Molecular Formula | C₉H₉Cl₂NO₃ | [1][4] |
| Molecular Weight | 250.08 g/mol | [1][4] |
| Appearance | Yellow Solid | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 338.6 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 158.6 ± 26.5 °C | [1] |
| Purity (Assay) | ≥99.0% | [1] |
| Loss on Drying | ≤0.5% | [1] |
Core Application: Synthesis of the Herbicide Oxadiazon
The primary and most significant application of this compound is its role as a key precursor in the synthesis of Oxadiazon (CAS: 19666-30-9).[1]
Mechanism of Action of Oxadiazon
Oxadiazon is a selective, pre-emergent herbicide highly effective against a variety of annual broad-leaved weeds and bindweed that plague crops, turf, and ornamental plants.[1] Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway.[1] By disrupting this pathway, Oxadiazon effectively prevents weed growth, leading to their eventual demise, while sparing the desired crops.[1]
Synthetic Pathway Overview
The synthesis of Oxadiazon from this compound involves a multi-step process that leverages the compound's functional groups. The general transformation involves the conversion of the nitro group into a reactive amine, which then serves as the anchor point for constructing the signature oxadiazolone heterocyclic ring of the final herbicide. The chloro and isopropoxy groups are crucial for the molecule's final structure and herbicidal activity.[1]
Sources
Strategic Derivatization of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene: A Gateway to Novel Compound Libraries
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the synthetic utility of 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9), a highly functionalized aromatic scaffold. We delve into the molecule's inherent reactivity, dictated by the interplay of its chloro, isopropoxy, and nitro substituents. Detailed protocols for key derivatization strategies—including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions—are presented. The causality behind experimental choices is explained, offering researchers the foundational knowledge to rationally design and synthesize novel compounds for applications in medicinal chemistry, materials science, and agrochemicals.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is a pale yellow solid[1] that serves as an exemplary starting material for the generation of diverse chemical entities. Its structure is primed for selective, stepwise modification, making it an invaluable building block in modern synthetic chemistry.
Key Structural Features and Reactivity:
-
Two Differentiable Chlorine Atoms: Positioned at C1 and C5, these halogens act as leaving groups for both nucleophilic substitution and cross-coupling reactions.
-
An Activating Nitro Group: The strongly electron-withdrawing nitro group at C4 significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions.[2][3]
-
An Isopropoxy Group: This moderately electron-donating group at C2 influences the electronic and steric environment of the ring.
-
A Reducible Nitro Group: The nitro functionality can be readily converted to an amino group, a critical transformation that not only provides a new site for derivatization but also fundamentally alters the electronic character of the aromatic ring from electron-deficient to electron-rich.[4]
This guide will provide both the theoretical underpinnings and the practical, step-by-step protocols to harness this reactivity for the synthesis of novel compounds.
Foundational Analysis of Reactivity
The synthetic pathways originating from this scaffold are governed by the predictable, yet nuanced, reactivity of its functional groups. Understanding these principles is paramount for successful derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group is the dominant factor enabling SNAr reactions. The generally accepted mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5][6] The electron-withdrawing nitro group stabilizes the negative charge of this intermediate, especially when the attack occurs at the ortho or para position relative to the nitro group.[2]
In the case of this compound:
-
The chlorine at C5 is ortho to the nitro group.
-
The chlorine at C1 is meta to the nitro group.
Therefore, the chlorine at C5 is significantly more activated towards nucleophilic attack . This regioselectivity allows for the precise, monosubstitution at this position under controlled conditions.
Caption: Primary derivatization pathways for the title compound.
Reduction of the Nitro Moiety
Converting the nitro group to an amine is a pivotal step. This transformation switches its electronic influence from strongly withdrawing to strongly donating, which deactivates the ring towards further SNAr but activates it for electrophilic aromatic substitution and provides a nucleophilic center for countless other reactions (e.g., amidation, sulfonylation).
Common methods include:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. Raney Nickel is often preferred for substrates with aromatic halogens to minimize hydrodehalogenation.[7]
-
Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are highly effective and chemoselective.[4][7]
Palladium-Catalyzed Cross-Coupling
The chloro substituents are suitable electrophiles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with an organoboron reagent (e.g., boronic acid) in the presence of a palladium catalyst and a base.[8][9][10]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a primary or secondary amine, offering a powerful alternative to SNAr, especially for less nucleophilic amines.[11][12][13]
The relative reactivity of C-Cl bonds in these reactions generally follows I > Br > OTf >> Cl.[9] While challenging, the use of specialized bulky, electron-rich phosphine ligands has made the coupling of aryl chlorides routine.[14] Selective monocoupling can often be achieved by controlling stoichiometry and reaction time.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with Piperidine
This protocol details the selective replacement of the C5 chlorine, which is activated by the ortho-nitro group.
Materials & Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃.
-
Add DMF to dissolve the solids (approx. 0.2 M concentration of the starting material).
-
Add piperidine to the mixture with stirring.
-
Attach a condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(5-chloro-2-isopropoxy-4-nitrophenyl)piperidine.
Causality: The use of a moderate base like K₂CO₃ is sufficient to scavenge the HCl byproduct. DMF is an excellent polar aprotic solvent for SNAr reactions. Heating accelerates the reaction, which proceeds via the stable Meisenheimer intermediate.[5]
Protocol 2: Reduction of the Nitro Group using Iron in Acetic Acid
This protocol describes a robust and chemoselective method for reducing the nitro group to an amine, preserving the chloro-substituents.
Materials & Reagents:
-
Substituted nitrobenzene from Protocol 1 (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Glacial Acetic Acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
Suspend the nitro-substituted starting material in a 1:1 mixture of methanol and acetic acid.
-
Heat the mixture to a gentle reflux (approx. 70-80 °C).
-
Add the iron powder portion-wise over 30 minutes to control the exotherm.
-
Maintain the reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with MeOH and DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and carefully neutralize the remaining acetic acid by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline product, which is often pure enough for the next step.
Causality: The use of iron in an acidic medium is a classic method for nitro group reduction.[4][7] It is highly chemoselective and does not typically affect aryl halides, making it superior to catalytic hydrogenation with Pd/C in this context.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines the C-C bond formation at one of the chloro-positions. Selective monocoupling can be achieved by using a slight excess of the boronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
In a flask, combine the starting material, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the toluene/water solvent mixture to the main flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the catalyst pre-mixture to the reaction flask under an inert atmosphere.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with EtOAc and water. Separate the layers.
-
Extract the aqueous layer with EtOAc.
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
Causality: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[15] The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[8] The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the challenging oxidative addition of aryl chlorides.[14]
Sequential Derivatization Workflow
The true power of this scaffold lies in the ability to combine these transformations sequentially to build molecular complexity.
Sources
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9). This compound is a critical intermediate, notably in the production of the herbicide Oxadiazon.[1] Achieving high yield and purity in its synthesis is paramount for the efficiency of downstream applications. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most effective and common route to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable dichloronitrobenzene precursor, such as 1,2,4-trichloro-5-nitrobenzene or 1,5-dichloro-2,4-dinitrobenzene, with an isopropoxide salt.
The success of the SNAr reaction hinges on the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group (—NO₂) is essential, as it activates the ring towards nucleophilic attack. It does this by withdrawing electron density, making the carbon atoms attached to the leaving groups (chlorine atoms) more electrophilic. Crucially, the nitro group also stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2]
The substitution preferentially occurs at the position ortho or para to the nitro group, as the negative charge in the intermediate can be delocalized onto the nitro group's oxygen atoms, providing significant stabilization.[3][4]
Sources
Technical Support Center: Purification of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Welcome to the technical support guide for 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9). This document is designed for researchers, chemists, and drug development professionals who are working with this compound. As a critical intermediate in the synthesis of herbicides such as Oxadiazon, achieving high purity is paramount for successful downstream applications[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience.
Compound Profile: Physical and Chemical Properties
A thorough understanding of the compound's properties is the foundation of effective purification. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₃ | [2] |
| Molecular Weight | 250.08 g/mol | [2] |
| Appearance | Pale yellow to light yellow solid | [1][3] |
| Melting Point | >134°C (decomposes) | [3] |
| Boiling Point | 338.6 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, ethanol, and chloroform.[3] | |
| IUPAC Name | 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene | [2] |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of this compound in a direct question-and-answer format.
Q1: My final product yield is very low after purification. What are the likely causes and how can I improve it?
A1: Low recovery is a multifaceted problem that can originate from the reaction itself or losses during the workup and purification stages.
Causality Analysis: Yield loss during purification is often due to one of three factors:
-
Mechanical Losses: Physical loss of material during transfers, filtration, or extraction.
-
Solubility Losses: The product has some finite solubility even in "poor" solvents, leading to losses in the mother liquor during recrystallization or washing.
-
Suboptimal Technique: Incorrect choice of purification method or parameters for the specific compound and its impurity profile.
Step-by-Step Solutions:
-
Verify Reaction Completion: Before starting purification, ensure the synthesis reaction has gone to completion. Use Thin Layer Chromatography (TLC) to check for the presence of starting materials. An incomplete reaction is the most common reason for a low yield of the desired product.
-
Optimize Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Based on its general solubility, alcohols (like ethanol or isopropanol) or mixed solvent systems (e.g., ethanol/water, toluene/heptane) are good starting points.[3] Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling, drastically reducing yield.
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by rapid cooling can trap impurities.
-
-
Refine Extraction and Washing:
-
If your workup involves a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
When washing the crude solid, use a minimal amount of a cold, poor solvent (like cold hexanes) to wash away soluble impurities without dissolving a significant amount of the product.
-
Q2: The product appears as a persistent oil or waxy solid and refuses to crystallize. How can I induce crystallization?
A2: Oiling out during crystallization typically indicates the presence of impurities that depress the melting point or interfere with crystal lattice formation.
Causality Analysis: The presence of unreacted starting materials, solvent residue, or isomeric byproducts can act as an "antifreeze," preventing the formation of a well-ordered crystal lattice. The synthesis of dichloronitrobenzene derivatives often produces isomeric impurities that can be difficult to separate.[4][5]
Step-by-Step Solutions:
-
Trituration: This is the first and often most effective technique.
-
Add a small amount of a solvent in which your product is poorly soluble (e.g., hexanes or pentane) to the oil.
-
Use a glass rod to vigorously scratch the inside of the flask below the solvent level. The mechanical energy and the presence of microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or sonicate the mixture for 15-30 minutes. The impurities may remain dissolved in the solvent while your product crystallizes.
-
-
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.
-
Column Chromatography: If trituration fails, the impurity level is likely too high for simple crystallization. Purifying the crude oil via column chromatography is the most reliable method to remove impurities.
-
Stationary Phase: Silica gel is standard for compounds of this polarity.
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point for aromatic nitro compounds is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.[6] Monitor the separation by TLC to find the optimal solvent system.
-
-
Ensure Complete Solvent Removal: Residual solvent from the reaction workup (e.g., dichloromethane, ethyl acetate) can prevent crystallization. Ensure your crude material is thoroughly dried under high vacuum before attempting recrystallization.
Q3: My final product is pure by NMR, but it has a persistent yellow or brownish color. How can I decolorize it?
A3: Color in an otherwise pure product is usually caused by trace amounts of highly conjugated or chromophoric impurities.
Causality Analysis: Nitroaromatic compounds are often pale yellow, but darker colors suggest impurities.[1] Potential sources include nitrophenol byproducts formed through hydrolysis of a chloro group, or oxidation byproducts.[7][8] These are often acidic and highly colored.
Step-by-Step Solutions:
-
Activated Charcoal Treatment:
-
During recrystallization, dissolve the crude product in the hot solvent.
-
Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Crucially , perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Never add charcoal to a boiling solution, as this can cause violent bumping. Let it cool slightly before adding.
-
-
Dilute Base Wash: If the color is due to acidic phenolic impurities, a wash can be effective.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a 1-5% aqueous sodium bicarbonate or sodium carbonate solution. The basic wash will deprotonate the acidic phenols, pulling them into the aqueous layer.
-
Separate the layers and then wash the organic layer with water and brine to remove any remaining base. Dry the organic layer and remove the solvent.
-
-
Column Chromatography: As mentioned previously, column chromatography is highly effective at separating colored impurities from the desired product. The colored band is often visible on the column, allowing for precise collection of the pure fractions.[9]
Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities I should expect from the synthesis?
-
A: The most common impurities are typically unreacted starting materials (e.g., a dichlorobenzene precursor) and isomeric byproducts. Nitration of dichlorobenzenes can produce multiple isomers, which may have similar physical properties, making them difficult to separate by simple recrystallization alone.[4][5] Hydrolysis of one of the chloro groups can also lead to dichloronitrophenol impurities.
-
-
Q: What is the best general-purpose method for assessing the purity of this compound?
-
A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during a reaction or column chromatography. For a definitive purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like this, providing both purity and identification of impurities.[10] Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure and can reveal impurities if they are present in significant amounts (>1-2%). A sharp melting point is also a reliable indicator of high purity.
-
-
Q: What are the key safety precautions for handling this compound?
-
A: Like many chlorinated nitroaromatic compounds, this substance should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes. It is harmful if swallowed. Finely dispersed particles may form explosive mixtures in the air.[12]
-
-
Q: How should I properly store this compound?
Visualized Workflows and Logic
The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.
Caption: A standard workflow for the purification of this compound.
Caption: A decision tree to guide troubleshooting common purification problems.
References
-
Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]
-
Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]
- Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. [Link]
-
PubChem. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443. [Link]
-
PubChem. This compound | C9H9Cl2NO3 | CID 3016256. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
INCHEM. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. [Link]
-
PubChem. 1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene | C12H16ClNO4 | CID 105226. [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
CP Lab Safety. 1, 5-Dichloro-2-fluoro-4-nitrobenzene, min 96%, 1 gram. [Link]
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-
eChemPortal. 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. [Link]
- Google Patents. Production process of 3, 5-dichloronitrobenzene.
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ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]
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NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]
- Google Patents.
-
UKEssays.com. Synthesis and Purification of Nitrophenols. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics...[Link]
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PrepChem.com. Preparation of 1,4-dichloro-2-nitrobenzene. [Link]
-
Chegg.com. Solved (8pts) Melting Point Determination (1pts) Literature. [Link]
-
eChemPortal. 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. [Link]
-
NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
-
ChemBK. 1-Methyl-4-nitrobenzene. [Link]
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- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Polysubstituted Nitrobenzenes
Welcome to the Technical Support Center for the synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these crucial chemical intermediates. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Poor Regioselectivity
One of the most frequent challenges in the synthesis of polysubstituted nitrobenzenes is controlling the position of the incoming nitro group. The directing effects of the substituents already on the aromatic ring dictate the regioselectivity of the nitration reaction.
FAQ 1: I'm getting a mixture of ortho, meta, and para isomers. How can I improve the selectivity for my desired product?
This is a classic problem that arises from the interplay of electronic and steric effects. Here’s how to troubleshoot this issue:
Underlying Cause: The substituents on your benzene ring have competing directing effects, or the activating/deactivating nature of the groups leads to multiple reactive sites.
Troubleshooting Steps:
-
Re-evaluate the Directing Effects:
-
Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl) are typically ortho, para-directing.
-
Deactivating Groups (e.g., -NO₂, -CN, -C=O, -SO₃H) are generally meta-directing.
-
Halogens are an exception; they are deactivating but ortho, para-directing.
-
-
Modify Reaction Conditions to Favor Steric Hindrance:
-
If you desire the para isomer over the ortho isomer, you can often increase the steric bulk of the directing group or the nitrating agent. For instance, using a bulkier alkyl group can disfavor substitution at the adjacent ortho position.
-
-
Leverage Temperature Control:
-
Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
FAQ 2: My starting material has two substituents. How do I predict the major product?
When multiple substituents are present, their combined effects must be considered.
Guiding Principles:
-
Reinforcing Effects: If both groups direct to the same position, the regioselectivity will be high. For example, in p-nitrotoluene, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) direct the incoming electrophile to the positions ortho to the methyl group.
-
Competing Effects: When directing effects compete, the more strongly activating group generally dictates the position of substitution. For instance, in m-cresol, the hydroxyl group is a stronger activator than the methyl group and will direct the incoming nitro group primarily to the positions ortho and para to it.
-
Steric Dominance: If two groups have similar activating strengths, the substitution will occur at the less sterically hindered position.
Section 2: Overcoming Low Reactivity of Deactivated Substrates
Strongly deactivated aromatic rings can be very challenging to nitrate, often requiring harsh reaction conditions that can lead to side reactions.
FAQ 3: My nitration reaction is not proceeding or giving very low yields. My substrate has multiple electron-withdrawing groups.
Underlying Cause: The presence of strongly deactivating groups (e.g., -NO₂, -CF₃, -COOH) reduces the nucleophilicity of the benzene ring, making it less reactive towards the nitronium ion (NO₂⁺) electrophile.
Troubleshooting Strategies:
-
Increase the Potency of the Nitrating Agent:
-
Standard nitrating conditions (HNO₃/H₂SO₄) may not be sufficient. Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.
-
-
Elevate the Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, this must be done cautiously as it can also lead to decreased selectivity and an increased risk of side reactions, including polynitration and oxidation.
-
Table 1: Nitrating Conditions for Substrates with Varying Reactivity
| Substrate Reactivity | Example Substrate | Typical Nitrating Conditions |
| Activated | Toluene | HNO₃/H₂SO₄, 30-40 °C |
| Moderately Deactivated | Chlorobenzene | HNO₃/H₂SO₄, 50-60 °C |
| Strongly Deactivated | Nitrobenzene | Fuming HNO₃/H₂SO₄, >90 °C |
Experimental Protocol: Nitration of a Deactivated Aromatic Ring (e.g., Benzoic Acid)
-
Reagent Preparation: In a flask equipped with a stirrer and a cooling bath, slowly add 15 mL of concentrated sulfuric acid to 10 g of benzoic acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure m-nitrobenzoic acid.
Section 3: Alternative Synthetic Routes for Challenging Isomers
Direct nitration is not always the best approach for synthesizing a specific polysubstituted nitrobenzene. In such cases, alternative strategies can provide a more efficient and selective route.
FAQ 4: I need to synthesize a specific isomer that is difficult to obtain through direct nitration due to directing group conflicts. What are my options?
1. Nucleophilic Aromatic Substitution (SNAr):
-
Principle: If your target molecule has a good leaving group (e.g., a halogen) at the desired position and the ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups (like a nitro group), you can introduce a substituent via an SNAr reaction.
-
Example: The synthesis of N-benzyl-2,4-dinitroaniline can be achieved by reacting 1-chloro-2,4-dinitrobenzene with benzylamine. The two nitro groups activate the ring for nucleophilic attack.
SNAr Workflow:
Caption: General workflow for SNAr reactions.
2. Palladium-Catalyzed Cross-Coupling Reactions:
-
Principle: Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offer excellent regioselectivity for forming C-C and C-N bonds.
-
Advantage: These methods are highly versatile and tolerate a wide range of functional groups. They are particularly useful when direct nitration is not feasible or gives poor selectivity.
-
Limitation: The cost of the palladium catalyst and ligands can be a consideration, and the synthesis of the necessary precursors (e.g., boronic acids or organohalides) adds extra steps.
Experimental Protocol: Suzuki Coupling for Synthesis of a Biphenyl Derivative
-
Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours, monitoring the progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Section 4: Managing Unexpected Side Reactions
FAQ 5: I'm observing the formation of an unexpected product where a substituent other than hydrogen has been replaced by a nitro group. What is happening?
This phenomenon is known as ipso-nitration .
Mechanism: The nitronium ion can attack a carbon atom that already bears a substituent. If this substituent is a good leaving group, it can be displaced by the nitro group. Common leaving groups in ipso-nitration include -COOH, -SO₃H, and sometimes halogens or alkyl groups under certain conditions.
How to Manage Ipso-Nitration:
-
As a Synthetic Tool: Ipso-nitration can be a useful synthetic strategy if the substituent being displaced is a placeholder to direct the regioselectivity of other reactions.
-
As an Unwanted Side Reaction: If ipso-nitration is an undesired side reaction, you may need to modify your synthetic route. Consider introducing the nitro group at a different stage or using a different synthetic strategy altogether that avoids the conditions conducive to ipso-nitration.
References
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Synthesis of Polysubstituted Benzenes. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Polysubstituted Benzenes. (2025). Chemistry LibreTexts. [Link]
-
Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. (n.d.). NC State University Libraries. [Link]
-
Synthesis of poly-substituted benzenes. (2013). YouTube. [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. [Link]
-
Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]
-
Synthesizing a Polysubstituted Benzene Derivative. (2026). YouTube. [Link]
-
The nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
-
Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing. [Link]
-
Ipso nitration in organic synthesis. (2025). PMC - NIH. [Link]
-
Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. [Link]
-
The synthesis of nitrobenzene derivatives. (n.d.). ResearchGate. [Link]
-
Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023). -ORCA - Cardiff University. [Link]
-
Nitration and aromatic reactivity. (n.d.). [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
-
Biocatalytic Strategies for Nitration Reactions. (n.d.). JACS Au - ACS Publications. [Link]
-
Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. (n.d.). PubMed. [Link]
-
Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025). ACS Physical Chemistry Au. [Link]
-
Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? (2025). RSC Publishing. [Link]
-
Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]
-
Notes on Ipso Nitration. (n.d.). Unacademy. [Link]
-
Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. [Link]
-
Nitration of Aniline. (2022). YouTube. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). [Link]
-
Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Multiple substituents. (n.d.). Khan Academy. [Link]
-
Multiple Substituents and Heteroaromatic Rings. (2023). Chemistry LibreTexts. [Link]
-
Substituent effects of nitro group in cyclic compounds. (2020). ResearchGate. [Link]
-
Possible mechanism underlying the ipso-nitration of substituted nitroolefins. (n.d.). ResearchGate. [Link]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is a substituted nitroaromatic compound.[1] Nitroaromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and explosives.[2][3][4] Due to their potential toxicity and environmental impact, the accurate quantification of these compounds is crucial.[2][3] This guide provides a comparative overview of potential analytical methods for the quantification of this compound. As there is a lack of extensive validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally similar nitroaromatic and chlorinated compounds.[5][6] The performance data presented is an extrapolation from these related compounds to provide a reasonable expectation of method performance.
The validation of analytical procedures is essential to ensure that the method is suitable for its intended purpose.[7][8] This guide is structured to provide not only the "how" but also the "why" behind the selection of specific analytical techniques and validation parameters, in accordance with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[7][9][10]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₃ | [1] |
| Molecular Weight | 250.08 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [11] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, DMSO, and methanol. | [11] |
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and suitable techniques for the quantification of nitroaromatic compounds.[5][12] The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[12] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL (ECD/MS) |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability. |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds.[5][13] The presence of the nitro group and the aromatic ring in this compound provides strong UV absorbance, making this a suitable detection method.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of moderately polar to nonpolar compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for separating nitroaromatic compounds. A typical gradient might start at 50:50 (Acetonitrile:Water) and ramp up to 90:10 over 15 minutes. This allows for the elution of a wide range of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength of maximum absorbance should be chosen to ensure high sensitivity. For many nitroaromatic compounds, this is in the range of 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), is a highly sensitive and selective method for the analysis of halogenated and nitroaromatic compounds.[14][15] The presence of two chlorine atoms and a nitro group in this compound makes it an excellent candidate for ECD detection, which is highly sensitive to electrophilic functional groups.
Experimental Protocol: GC-ECD/MS
1. Instrumentation:
-
Gas chromatograph equipped with an autosampler, a split/splitless injector, and an ECD or MS detector.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column provides good separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
This temperature program allows for the separation of compounds with a range of boiling points.
-
-
Detector Temperature: 300 °C (ECD) or MS transfer line at 280 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution in a suitable solvent like ethyl acetate or hexane.
-
Working Standards: Dilute the stock solution to prepare working standards in the desired concentration range.
-
Sample Preparation: An extraction step may be necessary to isolate the analyte from the sample matrix. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed. The final extract should be concentrated and reconstituted in a solvent compatible with the GC system.
GC Workflow Diagram
Caption: GC-ECD/MS analysis workflow.
Method Validation According to ICH Q2(R2) Guidelines
A comprehensive validation of the chosen analytical method is crucial to ensure its reliability for the intended application.[7][9][10] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This can be demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with the analyte and any known impurities. The method should show no interference at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] This is typically evaluated by analyzing a series of at least five standards over the desired concentration range. The correlation coefficient (r²) should be greater than 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percent recovery is calculated. The acceptance criteria are typically between 98.0% and 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Reproducibility: The precision between different laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter for the quantitative assay of low levels of compounds in sample matrices.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
Both HPLC-UV and GC-ECD/MS are powerful and appropriate techniques for the quantification of this compound. HPLC offers a simpler and more direct analysis, which is advantageous for routine quality control. GC, especially with an MS detector, provides higher sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.
The final choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data for researchers, scientists, and drug development professionals.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
- Rose, J. C., & Connor, M. K. (1981). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--determination of volatile organic compounds in water by gas chromatography/mass spectrometry. U.S. Geological Survey.
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016256, this compound. Retrieved from [Link]
- Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
- Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2133-2138.
- Svedberg, F. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- AMSbiopharma. (2025, July 22).
- da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-23.
-
World Health Organization. (n.d.). Guidelines for drinking-water quality. Retrieved from [Link]
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European Medicines Agency. (2006, June 2). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
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- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Sulfur Mustard.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards is the critical first step in developing a safe handling protocol. Based on the known risks of analogous chlorinated nitroaromatic compounds, we must assume that 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene presents similar toxicological challenges.
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Many dichloronitrobenzene derivatives are harmful if swallowed.[1][2]
-
Skin and Eye Irritation : Direct contact can cause serious eye irritation and skin irritation.[3]
-
Skin Sensitization : Some related compounds may cause an allergic skin reaction upon contact.
-
Aquatic Toxicity : These compounds can be toxic to aquatic life, with long-lasting effects.[1][4]
Comparative Hazard Profile of Structurally Similar Compounds
To illustrate the potential hazards, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds. This data underscores the necessity for cautious handling and disposal.
| Compound | CAS Number | GHS Hazard Statements |
| 2,5-Dichloronitrobenzene | 89-61-2 | Harmful if swallowed (H302).[1] |
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | Harmful if swallowed (H302); May cause an allergic skin reaction (H317); Causes serious eye irritation (H319). |
| 1-Chloro-2-methoxy-4-nitrobenzene | 1009-36-5 | Harmful if swallowed (H302).[2] |
| 2-Fluoro-4-methoxy-1-nitrobenzene | 446-38-8 | Causes skin irritation (H315); Causes serious eye irritation (H319).[3] |
Before any procedure, a formal risk assessment must be conducted. This involves evaluating the specific quantities being used, the potential for dust or aerosol generation, and the duration of the task to determine the appropriate level of control.
Core Directive: A Multi-Layered PPE Protocol
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The following protocol is designed to provide overlapping layers of protection, minimizing all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation from related compounds, robust eye and face protection is mandatory.[3]
-
Primary Protection : Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] These are essential to prevent splashes and fine particles from reaching the eyes.
-
Secondary Protection : When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[5][6] A face shield alone does not provide adequate protection against chemical splashes.[5]
Skin Protection: An Impermeable Barrier
Chlorinated compounds can be absorbed through the skin, and many are known irritants or sensitizers.[3][4] Therefore, comprehensive skin protection is critical.
-
Gloves : Standard disposable nitrile gloves offer good initial protection against a broad range of chemicals, but they are not impervious.[6] For handling this compound, consider the following:
-
Glove Selection : Always consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for chlorinated nitroaromatic compounds.
-
Double Gloving : Wearing two pairs of nitrile or neoprene gloves is highly recommended. This provides a critical safety buffer in case the outer glove is compromised.
-
Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation or puncture.[6] Change gloves immediately if you suspect contamination and dispose of them after each use.
-
-
Protective Clothing :
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[6]
-
Impervious Clothing : For larger quantities or procedures with a high splash potential, wear impervious or chemically resistant clothing.[2] Consider a chemical suit with elasticated cuffs and a double-zipper system for enhanced protection.[7]
-
Footwear : Shoes must fully cover the foot (no open toes or heels).[6] For situations with a risk of chemical splashes on the legs, chemically resistant safety boots are required.[5]
-
Respiratory Protection: Guarding Against Inhalation
While this compound is a solid, fine powders can become airborne during handling, posing an inhalation risk.
-
When to Use : Respiratory protection is necessary if the exposure limits are exceeded, if you experience any irritation, or if you are handling the powder outside of a certified chemical fume hood.[2]
-
Type of Respirator : If required, a full-face respirator with a combination filter (e.g., A-P2) suitable for organic vapors and particulates should be used.[8] All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation and fit testing.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure. All work with this compound should be performed within a certified chemical fume hood to utilize engineering controls as the primary method of exposure reduction.
Safe Handling Workflow
Caption: Workflow for Safely Handling this compound.
Emergency Procedures: Plan for the Unexpected
Spill Response
For small spills within a chemical fume hood:
-
Alert : Inform colleagues in the immediate area.
-
Contain : Absorb the spill with a liquid-binding material such as sand, diatomite, or a universal binder.[8]
-
Clean : Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Do not allow the product to reach any sewage system or water course.[8]
First Aid Measures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed : Rinse mouth with water.[1] Do NOT induce vomiting. Call a Poison Center or doctor immediately if you feel unwell.[1]
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous chemicals is illegal and poses a significant environmental risk.[9]
-
Waste Segregation : All waste containing this compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[10] Do not mix with non-halogenated solvents or other waste streams.[10]
-
Container Selection : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[10]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[10]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[10][11]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Dispose of the contents and container to an approved waste disposal plant.[1][2]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment.
References
-
The Chlorine Institute. Webinar | Chlorine Personal Protective Equipment (PPE). [Link]
-
Stamisol. Material safety data sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Zinc bis(hydroxymethanesulphinate). [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]
-
Chlorine Technical Services South Africa. protective clothing and equipment. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Lakeland Industries. PPE Protection Types. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 8. stamisol.com [stamisol.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
